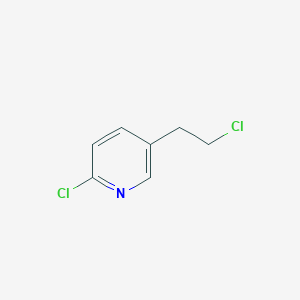

2-Chloro-5-(2-chloroethyl)pyridine

Description

Historical Context and Discovery in Synthetic Chemistry

The development and synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) are intrinsically linked to the rise of neonicotinoid insecticides. While early, more complex methods for its preparation were known, the demand for efficient and high-purity CCMP drove significant process chemistry research. justia.comgoogle.com One notable advancement was the development of a process starting from 3-methylpyridine (B133936) (beta-picoline), which undergoes oxidation and selective chlorination. patsnap.comgoogle.com Another significant route, invented by the American company Reilly Industries, involves a cyclization reaction that directly produces CCMP, a method noted for avoiding certain by-products and achieving high purity. google.com Over the years, various synthetic strategies have been explored and patented, aiming to improve yield, purity, and economic viability, reflecting the compound's growing importance. patsnap.comgoogle.comgoogle.com For instance, methods have been developed starting from nicotinic acid or involving the direct chlorination of 2-chloro-5-methylpyridine (B98176), though the latter can present challenges with selectivity and by-product formation. justia.comgoogle.com

Significance as a Versatile Synthetic Intermediate

The chemical reactivity of CCMP is centered on its two chlorine atoms, which can be substituted in a controlled manner. This dual reactivity makes it a highly versatile intermediate. It is a shared key intermediate for a range of nicotinoid agricultural chemicals. chemicalbook.com The chloromethyl group is particularly susceptible to nucleophilic substitution, allowing for the attachment of various functional groups, while the chlorine atom on the pyridine (B92270) ring can also be replaced under different reaction conditions.

This adaptability allows chemists to use CCMP as a foundational scaffold, systematically building larger and more complex molecular architectures. Its importance is underscored by its role in synthesizing a wide array of compounds, from potent insecticides to novel pharmaceutical candidates. pipzine-chem.comfishersci.co.uk A 2011 study detailed its crystal structure, providing fundamental data for understanding its reactivity and interactions. researchgate.net

Overview of Key Research Domains for 2-Chloro-5-(chloromethyl)pyridine

The application of 2-chloro-5-(chloromethyl)pyridine is predominantly concentrated in two major research and industrial domains:

Agrochemical Chemistry : CCMP is most famously known as a crucial precursor for the synthesis of neonicotinoid insecticides. google.com It is a vital intermediate for blockbuster products such as Imidacloprid, Acetamiprid (B1664982), and Thiacloprid. patsnap.comgoogle.com The synthesis of these insecticides heavily relies on the specific chemical structure of CCMP to build the final active molecules. nih.gov

Medicinal and Pharmaceutical Chemistry : Beyond agriculture, CCMP serves as a key intermediate in the field of medicinal chemistry. pipzine-chem.com Its structural motif is incorporated into various molecules under investigation for therapeutic properties. Research has shown its utility in synthesizing new compounds with potential antimicrobial and anti-malarial activities. asianpubs.org It is used to create a variety of drugs, including some antibacterial agents and treatments for specific diseases, by enabling the construction of key parts of the drug molecules. pipzine-chem.com

The compound's stable, yet reactive, nature ensures its continued relevance in the ongoing search for new and effective chemical entities in both agriculture and medicine.

Interactive Data Tables

Table 1: Chemical Properties of 2-Chloro-5-(chloromethyl)pyridine

| Property | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Appearance | Colorless to light yellow solid |

| Melting Point | 37-42 °C |

| Flash Point | >110 °C (230 °F) |

| Solubility | Insoluble in water |

| CAS Number | 70258-18-3 |

Source: pipzine-chem.comfishersci.desigmaaldrich.com

Table 2: Major Applications of 2-Chloro-5-(chloromethyl)pyridine

| Field | Application | Examples of Derived Products |

| Agrochemicals | Key intermediate for neonicotinoid insecticides. patsnap.com | Imidacloprid, Acetamiprid, Thiacloprid, Nitenpyram. google.com |

| Pharmaceuticals | Building block for various pharmaceutical compounds. fishersci.co.ukfishersci.de | Antibacterial drugs, compounds with potential anti-malarial activity. pipzine-chem.comasianpubs.org |

| Materials Science | Used as an intermediate in materials science applications. pipzine-chem.com | - |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(2-chloroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYALCZIXSUIFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117528-26-4 | |

| Record name | 2-chloro-5-(2-chloroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Chloromethyl Pyridine

Direct Chlorination Approaches to 2-Chloro-5-(chloromethyl)pyridine (B46043)

Direct chlorination strategies, primarily involving the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine (B98176), represent the most common and industrially significant methods for producing 2-chloro-5-(chloromethyl)pyridine. These methods can be broadly categorized into gas-phase and liquid-phase processes.

Gas-phase chlorination is a high-temperature process that involves the reaction of a pyridine (B92270) precursor, typically 2-chloro-5-methylpyridine, with chlorine gas. This method often utilizes a fluidized bed reactor and is initiated by UV light or radical initiators. The high temperatures, generally ranging from 150°C to 450°C, promote the formation of chlorine radicals, which then abstract a hydrogen atom from the methyl group, leading to the desired product.

A key challenge in gas-phase chlorination is controlling the selectivity of the reaction. Over-chlorination can occur, leading to the formation of 2-chloro-5-(dichloromethyl)pyridine (B1297100) and 2-chloro-5-(trichloromethyl)pyridine (B1585791) as byproducts. Process parameters such as temperature, residence time, and the molar ratio of reactants are critical for maximizing the yield of the monochlorinated product. Research has shown that careful optimization of these parameters can achieve high selectivity for 2-chloro-5-(chloromethyl)pyridine. For instance, processes have been developed that report yields of the target compound exceeding 80%, with controlled levels of di- and tri-chlorinated impurities.

Liquid-phase chlorination offers an alternative to gas-phase methods and can often be performed under milder conditions. This approach involves dissolving the 2-chloro-5-methylpyridine substrate in an inert solvent and introducing a chlorinating agent, frequently in the presence of a radical initiator.

Commonly used chlorinating agents include:

Elemental Chlorine (Cl₂): Bubbling chlorine gas through a solution of 2-chloro-5-methylpyridine is a widely used method. The reaction is typically initiated by UV light or chemical initiators like azobisisobutyronitrile (AIBN). The choice of solvent is crucial, with inert solvents like carbon tetrachloride or chlorobenzene (B131634) being common.

Trichloroisocyanuric Acid (TCCA): TCCA is a solid, easy-to-handle chlorinating agent that can serve as a safer alternative to gaseous chlorine. It decomposes to release chlorine in a more controlled manner. The reaction is typically carried out in a suitable solvent and initiated by light or heat.

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another effective reagent for the side-chain chlorination of methylpyridines. It can be used with a radical initiator to achieve monochlorination with good selectivity. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent the formation of byproducts.

The table below summarizes typical conditions and findings for liquid-phase chlorination.

| Reagent | Initiator | Solvent | Temperature (°C) | Typical Yield of 2-chloro-5-(chloromethyl)pyridine |

| Elemental Chlorine (Cl₂) | UV Light / AIBN | Carbon Tetrachloride | 60-80 | 70-85% |

| Trichloroisocyanuric Acid (TCCA) | UV Light / Heat | Acetonitrile | 50-77 | High selectivity reported |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN / Benzoyl Peroxide | Dichloromethane | 40-60 | Good to excellent |

The formation of 2-chloro-5-(chloromethyl)pyridine via direct chlorination of 2-chloro-5-methylpyridine proceeds through a free-radical chain reaction mechanism. This mechanism can be broken down into three key stages:

Initiation: The reaction begins with the generation of chlorine radicals (Cl•). This can be achieved by the homolytic cleavage of a chlorine molecule (Cl₂) using UV light (hν) or heat (Δ), or through the decomposition of a chemical initiator like AIBN.

Cl₂ + hν/Δ → 2 Cl•

Propagation: This stage involves a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a resonance-stabilized pyridyl-methyl radical and a molecule of hydrogen chloride (HCl). Subsequently, this radical reacts with another molecule of the chlorinating agent (e.g., Cl₂) to yield the desired product, 2-chloro-5-(chloromethyl)pyridine, and a new chlorine radical, which continues the chain reaction.

Cl• + C₅H₃N(Cl)CH₃ → C₅H₃N(Cl)CH₂• + HCl

C₅H₃N(Cl)CH₂• + Cl₂ → C₅H₃N(Cl)CH₂Cl + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as the reaction of two chlorine radicals to reform Cl₂ or the combination of a pyridyl-methyl radical with a chlorine radical.

The selectivity for monochlorination over di- and trichlorination is a critical aspect of this process. It is primarily influenced by the relative concentrations of the reactants and the stability of the intermediate radicals.

Alternative Synthetic Routes to 2-Chloro-5-(chloromethyl)pyridine

While direct chlorination of 2-chloro-5-methylpyridine is a dominant manufacturing method, alternative synthetic strategies have been developed. These routes often involve building the pyridine ring or performing functional group interconversions on pre-existing pyridine derivatives.

Building the substituted pyridine ring from acyclic precursors is a powerful strategy in organic synthesis. While less common for the industrial production of 2-chloro-5-(chloromethyl)pyridine, various named reactions can, in principle, be adapted to construct the required pyridine skeleton. For instance, modifications of the Hantzsch pyridine synthesis or other condensation reactions involving aldehydes, ammonia, and β-ketoesters could potentially be designed to yield a pyridine ring with the desired substitution pattern, which could then be further functionalized. These methods, however, are often more complex and may involve multiple steps compared to direct chlorination approaches.

A significant alternative route involves the transformation of other functional groups on the pyridine ring. A notable example is the synthesis starting from 5-methyl-2-pyridone (also known as 2-hydroxy-5-methylpyridine). This process typically involves two key steps:

Chlorination of the Pyridine Ring: The hydroxyl group at the 2-position of 5-methyl-2-pyridone is first converted to a chloro group. This is a standard transformation often achieved using powerful chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step yields 2-chloro-5-methylpyridine, the precursor used in direct chlorination methods.

Side-Chain Chlorination: The resulting 2-chloro-5-methylpyridine is then subjected to side-chain chlorination as described in section 2.1, using reagents like sulfuryl chloride or elemental chlorine under radical conditions to install the chloromethyl group.

Another functional group interconversion strategy starts from 2-chloro-5-pyridinecarboxaldehyde. The aldehyde group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol, 2-chloro-5-(hydroxymethyl)pyridine, can then be converted to the final product by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid. This two-step process offers a high-selectivity pathway to the desired product.

The table below outlines these functional group interconversion pathways.

| Starting Material | Reagents | Intermediate | Final Product |

| 5-Methyl-2-pyridone | 1. POCl₃ / PCl₅2. Cl₂ / Initiator | 2-Chloro-5-methylpyridine | 2-Chloro-5-(chloromethyl)pyridine |

| 2-Chloro-5-pyridinecarboxaldehyde | 1. NaBH₄2. SOCl₂ | 2-Chloro-5-(hydroxymethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine |

Multi-Step Synthesis from Readily Available Starting Materials

The production of 2-chloro-5-(chloromethyl)pyridine can be achieved through various multi-step synthetic routes, primarily utilizing either 3-methylpyridine (B133936) or nicotinic acid derivatives as starting materials.

From 3-Methylpyridine:

A common industrial approach involves the chlorination of 3-methylpyridine. This process typically occurs in two main stages. scispace.com First, 3-methylpyridine undergoes chlorination to form the intermediate, 2-chloro-5-methylpyridine. scispace.com This reaction is often carried out in a liquid phase, using chlorine gas in the presence of a catalyst and a suitable solvent. scispace.comgoogle.com The second stage involves the side-chain chlorination of 2-chloro-5-methylpyridine to yield the final product, 2-chloro-5-(chloromethyl)pyridine. scispace.com

One patented method describes a process where 3-methylpyridine is reacted with chlorine gas in a water medium at a temperature of 40-60°C with a catalyst. scispace.com The resulting 2-chloro-5-methylpyridine is then further chlorinated at 50-60°C to produce 2-chloro-5-(chloromethyl)pyridine with a purity of 99% or higher. scispace.com Another approach utilizes a liquid phase chlorination method where the pH is controlled between 4 and 5 by adding an acidic buffer solution to minimize the formation of by-products, achieving a yield of around 90%. google.com

The choice of chlorinating agent and reaction conditions plays a crucial role in the selectivity and yield of the desired product. For instance, the direct chlorination of 2-chloro-5-methylpyridine with elemental chlorine can sometimes lead to the formation of polychlorinated by-products, making purification challenging. google.com

From Nicotinic Acid Derivatives:

An alternative synthetic pathway starts from nicotinic acid derivatives, such as 6-hydroxynicotinic acid. A multi-step process has been developed to convert 6-hydroxynicotinic acid into 2-chloro-5-(chloromethyl)pyridine. google.com This process involves the following key steps:

Formation of the Acid Chloride: 6-hydroxynicotinic acid is first reacted with an acid chloride, such as thionyl chloride, to form 6-hydroxynicotinoyl chloride. google.com

Catalytic Hydrogenation to Aldehyde: The resulting 6-hydroxynicotinoyl chloride is then catalytically hydrogenated to 6-hydroxynicotinic acid aldehyde. google.com

Further Hydrogenation to Alcohol: This aldehyde undergoes another catalytic hydrogenation step to produce 2-hydroxy-5-hydroxymethylpyridine. google.com

Final Chlorination: The final step involves the chlorination of 2-hydroxy-5-hydroxymethylpyridine to yield 2-chloro-5-(chloromethyl)pyridine. google.com

Another patented process describes a multi-step synthesis starting from 2-chloropyridine-5-carboxylic acid. This involves conversion to the acid chloride with thionyl chloride, followed by esterification, reduction to the hydroxymethyl compound, and finally, substitution of the hydroxyl group with chlorine. google.com

| Starting Material | Key Intermediates | Reagents/Conditions | Reported Yield/Purity |

| 3-Methylpyridine | 2-Chloro-5-methylpyridine | 1. Cl2, Water, Catalyst, 40-60°C2. Cl2, 50-60°C | ≥99% Purity |

| 3-Methylpyridine | 2-Chloro-5-methylpyridine | Liquid phase chlorination, pH 4-5 (buffer) | ~90% Yield |

| 6-Hydroxynicotinic Acid | 6-Hydroxynicotinoyl chloride, 6-Hydroxynicotinic acid aldehyde, 2-Hydroxy-5-hydroxymethylpyridine | 1. Thionyl chloride2. Catalytic hydrogenation3. Catalytic hydrogenation4. Chlorination | Not specified |

| 2-Chloropyridine-5-carboxylic acid | 2-Chloropyridine-5-carbonyl chloride, corresponding ester and alcohol | 1. Thionyl chloride2. Ethanol3. Sodium borohydride4. Thionyl chloride | Not specified |

Process Intensification and Green Chemistry in 2-Chloro-5-(chloromethyl)pyridine Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient processes for the synthesis of 2-chloro-5-(chloromethyl)pyridine. This has led to the exploration of process intensification techniques and green chemistry principles.

Continuous flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability.

Microchannel Reactors:

The use of microchannel reactors has been investigated for the continuous preparation of 2-chloro-5-(chloromethyl)pyridine. In one approach, 2-chloro-5-methylpyridine and a chlorinating agent are continuously fed into a microchannel reactor, leading to a significant reduction in reaction time and an improvement in product quality. scispace.comasianpubs.org This method allows for precise control over reaction parameters, leading to higher selectivity and yield. asianpubs.org

Airlift Loop Reactors:

Airlift loop reactors are another type of reactor with potential applications in the synthesis of 2-chloro-5-(chloromethyl)pyridine and its precursors. These reactors utilize gas injection to create liquid circulation, providing excellent mixing and mass transfer without the need for mechanical stirring. researchgate.netmdpi.com While direct and detailed applications for the final product's synthesis are not extensively documented, the preparation of the intermediate 2-chloro-5-methylpyridine has been considered in an airlift loop reactor. google.com This suggests the potential for adapting this technology for the entire synthesis process, which could offer benefits in terms of energy efficiency and operational simplicity. researchgate.net The design of an airlift loop reactor, including the configuration of the riser and downcomer, is crucial for optimizing its performance. mdpi.com

The development of highly selective and active catalysts is a cornerstone of improving the efficiency of 2-chloro-5-(chloromethyl)pyridine synthesis. Various catalytic systems have been explored for the chlorination steps. For instance, a patent describes the use of a specific catalyst for the direct chlorination of 3-methylpyridine to 2-chloro-5-methylpyridine in an airlift loop reactor. google.com Another disclosed method for the synthesis of 2-chloro-5-(chloromethyl)pyridine from 3-methylpyridine mentions the use of a catalyst in an aqueous medium. scispace.com Supported palladium chloride catalysts have also been employed in the gas-phase chlorination of 3-methylpyridine. patsnap.com The use of initiators, such as phosphorus trichloride, in liquid-phase chlorination has also been reported to influence the reaction. google.com The primary goal of catalyst development in this context is to maximize the conversion of the starting material to the desired product while minimizing the formation of unwanted isomers and polychlorinated by-products. google.com

One effective approach is the use of a buffered reaction medium. A patented method highlights the use of an acidic buffer solution to maintain the pH of the reaction mixture between 4 and 5 during the liquid-phase chlorination of 3-methylpyridine. google.com This pH control helps to suppress the formation of undesirable by-products. google.com

Another strategy involves adopting alternative synthetic routes that inherently avoid the formation of certain by-products. For example, a cyclization reaction pathway has been developed to produce 2-chloro-5-(chloromethyl)pyridine, which circumvents the direct chlorination of the pyridine ring and the associated by-product issues. google.com However, this route can generate significant amounts of wastewater containing N,N-dimethylformamide (DMF). google.com

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Chloromethyl Pyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group in CCMP

The chloromethyl group at the 5-position of CCMP is highly susceptible to nucleophilic attack due to the stability of the resulting transition state, which is facilitated by the adjacent pyridine (B92270) ring. This reactivity is the basis for synthesizing a multitude of derivatives.

A notable derivatization of CCMP involves its conversion into pyridine hydrazone derivatives. This process is typically achieved in a two-step sequence. First, CCMP undergoes a nucleophilic substitution reaction with a hydrazine (B178648) source to form a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine. asianpubs.org This intermediate is then condensed with various aromatic aldehydes under mild conditions to yield the final hydrazone compounds. asianpubs.org This synthetic strategy has been employed in flow reactors for efficient and continuous production. asianpubs.org

Table 1: Synthesis of Pyridine Hydrazone Derivatives from CCMP

| Reactant 1 | Intermediate | Reactant 2 (Aromatic Aldehyde) | Final Product (Hydrazone Derivative) |

|---|

This table illustrates the general reaction pathway for the formation of pyridine hydrazone derivatives.

The electrophilic carbon of the chloromethyl group readily reacts with oxygen-based nucleophiles. For instance, in the presence of a base, phenol (B47542) and its derivatives (phenoxides) can displace the chloride ion from CCMP to form the corresponding ether linkage. This reaction follows a typical Williamson ether synthesis mechanism. The reactivity of similar chloro-pyridine structures with oxygen nucleophiles has been explored, demonstrating the feasibility of such transformations. ekb.eg This reaction is fundamental in creating building blocks where a pyridyl methyl group is linked to an aromatic system via an oxygen atom.

CCMP exhibits significant reactivity towards a broad spectrum of nitrogen and sulfur nucleophiles. Amines, anilines, and various heterocyclic amines can displace the chloromethyl chloride to form the corresponding secondary or tertiary amines. mdpi.comsemanticscholar.org These reactions are crucial for linking the pyridyl moiety to other molecular scaffolds. mdpi.comsemanticscholar.org

Similarly, sulfur nucleophiles, such as thiols (mercaptans) and thiophenols, readily attack the chloromethyl group to yield thioethers. The reactivity of related chloropyridine derivatives with sulfur nucleophiles like ethyl 2-mercaptoacetate and 4,6-dimethyl-2-mercaptonicotinonitrile has been documented, resulting in the formation of stable carbon-sulfur bonds. ekb.eg The reaction of 2-chloropyridine (B119429) derivatives with glutathione, a sulfur-containing tripeptide, further underscores the high affinity of sulfur nucleophiles for the electrophilic centers on the pyridine system. researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring of CCMP

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Reactions typically require vigorous conditions. uoanbar.edu.iq

The regiochemical outcome of electrophilic substitution on CCMP is governed by the combined electronic effects of the nitrogen heteroatom and the two substituent groups.

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring towards electrophilic attack and acts as a meta-director, favoring substitution at the C-3 and C-5 positions. youtube.com

2-Chloro Group: This group is deactivating due to its inductive electron-withdrawing effect (-I) but is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+R). It directs incoming electrophiles to the C-3 and C-5 positions.

5-Chloromethyl Group: This group is weakly deactivating via the inductive effect.

The combined influence of these factors makes the pyridine ring in CCMP significantly deactivated. The most probable site for electrophilic attack is the C-3 position, as it is meta to the deactivating nitrogen atom and ortho to the ortho, para-directing chloro group. Substitution at C-4 is also possible but generally less favored.

The halogenation of CCMP, particularly its chlorination, can lead to substitution on both the pyridine ring and the chloromethyl side chain. The reaction of 2-chloro-5-methylpyridine (B98176) with elemental chlorine is known to produce a mixture of products, including polychlorinated derivatives. google.com To achieve a compound like 2,3-dichloro-5-(trichloromethyl)pyridine, a multi-step or carefully controlled one-pot process is required.

The process involves two distinct types of chlorination:

Electrophilic Aromatic Substitution: The introduction of a chlorine atom onto the pyridine ring, which, as predicted by regioselectivity rules, would preferentially occur at the C-3 position to yield 2,3-dichloro-5-(chloromethyl)pyridine.

Free-Radical Chlorination: The substitution of the hydrogen atoms on the chloromethyl side chain. This reaction typically requires conditions that promote free radicals, such as UV irradiation or the use of a radical initiator. This converts the -CH2Cl group into a -CCl3 (trichloromethyl) group.

The synthesis of 2-chloro-5-(trichloromethyl)pyridine (B1585791) from 2-chloro-5-methylpyridine has been described, indicating the feasibility of exhaustive chlorination of the methyl side chain. chemicalbook.com Combining this with electrophilic chlorination of the ring leads to the formation of 2,3-dichloro-5-(trichloromethyl)pyridine.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-5-methylpyridine |

| 2-Bromo-6-chloromethylpyridine |

| 2-Bromo-6-hydroxymethylpyridine |

| 2-Chloro-3-hydroxypyridine |

| 2-Chloro-3-methoxypyridine |

| 2-Chloro-3-methylpyridine |

| 2-Chloro-3-nitropyridine |

| 2-Chloro-4-nitropyridine |

| 2-Chloro-5-(2-chloroethyl)pyridine |

| 2-Chloro-5-(chloromethyl)pyridine (B46043) (CCMP) |

| 2-Chloro-5-(hydrazinylmethyl)pyridine |

| 2-Chloro-5-(hydroxymethyl)pyridine |

| 2-Chloro-5-(trichloromethyl)pyridine |

| 2-Chloro-5-chloromethylpyridine |

| 2-Chloro-5-methylpyridine |

| 2-Chloro-5-nitropyridine |

| 2-Chloro-5-trifluoromethylpyridine |

| 2-Chloro-6-chloromethylpyridine |

| 2,3-Dichloro-5-(chloromethyl)pyridine |

| 2,3-Dichloro-5-(trichloromethyl)pyridine |

| 2,3-Dichloropyridine |

| 2,6-Dibromopyridine |

| 2,6-Dichloropyridine |

| 3-Dichloromethyl-pyridine |

| 3-Methylpyridine (B133936) (3-picoline) |

| 3-Trichloromethyl-pyridine |

| 5-Chloro-2-(chloroacetamido)pyridine |

| Acetyl chloride |

| Benzotrichloride |

| Benzoyl chloride |

| Cyanuric chloride |

| Imidacloprid |

| Isopropylmagnesium chloride |

| N-oxygen-3-methylpyridine |

| Phenylacetonitrile |

| Phosgene |

| Phosphorus(III) chloride |

| Phosphorus(V) chloride |

| Phosphoryl chloride |

| Pyridine |

| Pyrithione |

| Salicylaldehyde |

Metal-Catalyzed Coupling Reactions Involving 2-Chloro-5-(chloromethyl)pyridine

Cross-Coupling Methodologies for C-C Bond Formation

Palladium and nickel complexes are the most prominently used catalysts for facilitating C-C bond formation using 2-chloro-5-(chloromethyl)pyridine as a substrate. The chlorine atom at the C-2 position of the pyridine ring is susceptible to oxidative addition to a low-valent metal center, initiating the catalytic cycle of cross-coupling reactions such as Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to efficiently couple challenging substrates like 2-chloropyridines. nih.govorganic-chemistry.org These catalysts have shown remarkable reactivity and broad substrate scope, enabling the coupling of both aryl and heteroaryl boronic acids. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, allowing for faster reaction times compared to other organometallic reagents. wikipedia.orgorganic-chemistry.org This method is versatile for the formation of C-C bonds and has been successfully applied to the synthesis of complex molecules, including unsymmetrical bipyridines. wikipedia.orgacs.org Nickel-catalyzed versions of the Negishi coupling are also effective for the cross-coupling of aryl and alkenyl partners. wikipedia.org

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the halide. organic-chemistry.orgwikipedia.org A significant advantage of this method is the stability of the organostannane reagents. However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org

Sonogashira Coupling: This coupling method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2, SPhos, K3PO4 | Arylboronic acid | 2-Aryl-5-(chloromethyl)pyridine | organic-chemistry.org |

| Negishi | Pd(Xantphos)Cl2 | Heteroaryl zinc reagent | 2-(Heteroaryl)-5-(chloromethyl)pyridine | figshare.com |

| Stille | Pd(PPh3)4, LiCl | Allenylstannane | 2-Allenyl-5-(chloromethyl)pyridine | organic-chemistry.org |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | Terminal alkyne | 2-Alkynyl-5-(chloromethyl)pyridine | mdpi.com |

Catalytic Functionalization of the Pyridine Core

Beyond the cross-coupling at the C-2 position, there is growing interest in the direct C-H functionalization of the pyridine ring. This approach offers a more atom-economical route to introduce substituents without the need for pre-functionalized starting materials. nih.govrsc.org While the C-2 position is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom, regioselective reactions at the distal positions (C-3 and C-4) are more challenging to achieve. nih.gov

Recent advancements have led to the development of transition metal-catalyzed methods for the C-H functionalization of pyridines at these more remote positions. These strategies often rely on iridium-catalyzed borylation or silylation, which can then be followed by further transformations. nih.gov Although direct examples with 2-chloro-5-(chloromethyl)pyridine are not extensively documented, these methodologies present a promising avenue for the further derivatization of its pyridine core.

Table 2: Potential Catalytic Functionalization of the Pyridine Core

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Potential Product | Reference |

|---|---|---|---|---|

| C-H Borylation | [Ir(cod)OMe]2, dtbpy | C-3 or C-4 | 2-Chloro-3-boryl-5-(chloromethyl)pyridine | nih.gov |

| C-H Silylation | [Ir(cod)OMe]2, dtbpy | C-3 | 2-Chloro-3-silyl-5-(chloromethyl)pyridine | nih.gov |

Other Transformations and Rearrangement Reactions of 2-Chloro-5-(chloromethyl)pyridine

The reactivity of 2-chloro-5-(chloromethyl)pyridine is not limited to metal-catalyzed coupling reactions. The two distinct chloro substituents allow for a range of other chemical transformations. The chlorine atom in the chloromethyl group is significantly more reactive towards nucleophilic substitution than the chlorine atom on the pyridine ring.

This differential reactivity allows for selective substitution at the benzylic position. For instance, it can be converted to the corresponding hydroxymethyl or aminomethyl derivatives. A notable example is the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, which serves as a key intermediate for creating bioactive hydrazone compounds. asianpubs.org

The chlorine at the C-2 position can undergo nucleophilic aromatic substitution (SNA_r_), although this typically requires more forcing conditions or highly activated substrates. researchgate.net

Furthermore, the chloromethyl group can be susceptible to other transformations. For example, further chlorination of 2-chloro-5-methylpyridine to produce 2-chloro-5-(chloromethyl)pyridine can sometimes lead to the formation of polychlorinated by-products, indicating that the side chain can undergo further reactions under certain conditions. google.com

Table 3: Examples of Other Transformations

| Reaction Type | Reagents | Functional Group Transformed | Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Hydrazine | Chloromethyl | 2-Chloro-5-(hydrazinylmethyl)pyridine | asianpubs.org |

| Chlorination | Thionyl chloride | Hydroxymethyl | 2-Chloro-5-(chloromethyl)pyridine | prepchem.com |

| Cyclization | Phosgene, DMF | N/A (forms pyridine ring) | 2-Chloro-5-(chloromethyl)pyridine | google.com |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Chloromethyl Pyridine and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Structure Determination of CCMP

X-ray crystallography has been employed to determine the precise solid-state structure of CCMP. researchgate.netnih.gov The compound crystallizes in a monoclinic system with the space group P2₁/c. nih.gov This analysis provides a foundational understanding of the molecule's intrinsic geometry and the non-covalent forces that govern its assembly into a crystalline solid.

Crystal Data for 2-Chloro-5-(chloromethyl)pyridine (B46043) at 293 K

| Parameter | Value |

|---|---|

| Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

Data sourced from Feng et al., 2011. nih.gov

The crystal structure reveals that the CCMP molecule is nearly planar. researchgate.netnih.gov The pyridine (B92270) ring and its substituents, with the exception of one chlorine atom, show a root-mean-square (r.m.s.) deviation of just 0.0146 Å from planarity. nih.gov The chlorine atom of the 5-chloromethyl group is offset from this plane, characterized by a Cl—C—C angle of 111.11 (17)°. nih.gov The bond lengths and angles within the molecule are all within normal ranges, indicating a lack of significant ring strain or unusual bonding. nih.gov

Selected Bond Lengths and Angles for 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Length (Å) / Angle (°) |

|---|---|

| Cl1—C2 | 1.743 (3) |

| N—C2 | 1.307 (3) |

| C4—C5 | 1.383 (3) |

| C5—C6 | 1.503 (4) |

| C6—Cl2 | 1.791 (3) |

| C2—N—C1 | 117.4 (2) |

| C3—C4—C5 | 119.5 (2) |

| N—C5—C6 | 116.5 (2) |

| Cl2—C6—C5 | 111.11 (17) |

Data sourced from the crystallographic information file of the study by Feng et al., 2011. nih.gov

Hydrogen Bond Geometry in the Crystal Structure of CCMP

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C6—H6A···N | 0.97 | 2.57 | 3.453 (3) | 151 |

Data sourced from Feng et al., 2011. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis

NMR spectroscopy is essential for confirming the structure of CCMP and its derivatives in the solution phase, providing information on the chemical environment of each proton and carbon atom.

Standard 1D NMR techniques, including ¹H and ¹³C NMR, are used for the routine characterization of CCMP. nih.gov While specific published 2D NMR studies (like COSY or HSQC) for CCMP are not widely available, the analysis of related compounds allows for the confident assignment of its spectra. For instance, ¹H NMR data for the closely related 2-chloro-5-methylpyridine (B98176) shows the aromatic protons in the expected downfield region between 7.13 and 8.18 ppm, with the methyl protons appearing upfield around 2.27 ppm. chemicalbook.com For CCMP, the chloromethyl protons (–CH₂Cl) would be expected to appear further downfield than a standard methyl group, typically in the 4.5-4.8 ppm range. The three aromatic protons would show a characteristic splitting pattern based on their coupling.

Currently, there is a lack of published research focusing on detailed stereochemical or conformational studies of CCMP in solution using NMR. The primary focus in the literature has been on its synthesis and use as an intermediate. google.comchemicalbook.com While X-ray analysis defines the conformation in the rigid solid state, NMR could theoretically be used to study the rotational freedom around the C5—C6 bond in different solvents, but such investigations have not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of CCMP and provides structural information based on its fragmentation pattern under electron ionization (EI). The molecular formula C₆H₅Cl₂N corresponds to a monoisotopic mass of 160.98 Da. nih.gov

The mass spectrum of CCMP is characterized by several key features. The molecular ion peak (M⁺) is observed at an m/z of 161. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic (M+2)⁺ peak at m/z 163 with approximately one-third the intensity of the M⁺ peak is expected, and a smaller (M+4)⁺ peak would also be present from molecules containing two ³⁷Cl isotopes.

The fragmentation is dominated by the loss of key groups. A prominent peak is often seen at m/z 126, which corresponds to the loss of the chlorine atom from the chloromethyl group ([-CH₂Cl] followed by rearrangement or loss of HCl). nih.govchemguide.co.uk Another significant fragment appears at m/z 91, resulting from the loss of the entire chloromethyl group.

Major Mass Spectrometry Fragments for 2-Chloro-5-(chloromethyl)pyridine

| m/z | Proposed Fragment Identity |

|---|---|

| 161/163 | Molecular Ion [M]⁺ |

| 126 | [M - Cl]⁺ or [M - HCl - H]⁺ |

| 91 | [M - CH₂Cl]⁺ |

Data sourced from PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of 2-chloro-5-(chloromethyl)pyridine. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas. For 2-chloro-5-(chloromethyl)pyridine, the exact mass provides confirmation of its molecular formula, C₆H₅Cl₂N. nih.gov This precision is critical for distinguishing the target compound from potential isomers or impurities with similar masses. The monoisotopic mass, calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ³⁵Cl), is a key piece of data obtained from HRMS analysis. nih.gov

Table 1: HRMS Data for 2-Chloro-5-(chloromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | nih.gov |

| Monoisotopic Mass | 160.9799046 Da | nih.gov |

| Nominal Molecular Weight | 162.01 g/mol | nih.gov |

This high level of mass accuracy is fundamental in regulatory and quality control settings, ensuring the identity of the chemical intermediate before its use in further synthetic steps, such as the production of neonicotinoid insecticides. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of 2-chloro-5-(chloromethyl)pyridine, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. The fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure.

GC-MS data for 2-chloro-5-(chloromethyl)pyridine shows several key fragments. nih.gov The molecular ion peak [M]⁺ is observed, exhibiting a characteristic isotopic pattern due to the presence of two chlorine atoms. The most common fragmentation pathway involves the loss of a chlorine radical from the chloromethyl group, which is a relatively weak bond. This results in a stable pyridyl-methyl cation.

Table 2: Key Mass Fragments of 2-Chloro-5-(chloromethyl)pyridine from GC-MS

| m/z Value | Proposed Fragment | Significance |

| 161 | [C₆H₅³⁵Cl₂N]⁺ | Molecular Ion [M]⁺ |

| 128 | [C₆H₅³⁷ClN]⁺ | Isotopic peak of the fragment at m/z 126 |

| 126 | [C₆H₅³⁵ClN]⁺ | Loss of a chlorine atom from the chloromethyl group ([M-Cl]⁺) |

Data interpreted from PubChem GC-MS data. nih.gov

The analysis of these fragments confirms the connectivity of the atoms, such as the presence of the chloromethyl group at the 5-position and the chlorine atom on the pyridine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and assessing the purity of 2-chloro-5-(chloromethyl)pyridine. Each functional group within the molecule vibrates at a characteristic frequency when it absorbs energy, providing a unique spectral fingerprint.

FTIR and FT-Raman spectra have been recorded for 2-chloro-5-(chloromethyl)pyridine. nih.gov The spectra would be expected to show characteristic absorption bands corresponding to:

C-Cl Stretching: Bands associated with the chlorine atom attached to the aromatic ring and the chloromethyl group. These typically appear in the fingerprint region of the IR spectrum.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring.

C-H Stretching and Bending: Vibrations corresponding to the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the chloromethyl group.

By comparing the obtained spectrum to that of a known reference standard, the identity and purity of a sample can be rapidly confirmed. The absence of unexpected peaks (e.g., from solvents or reaction byproducts) indicates a high degree of purity.

Hyphenated Analytical Techniques for Mixture Analysis and Process Monitoring (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and for real-time process monitoring during chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for the analysis of 2-chloro-5-(chloromethyl)pyridine and its derivatives. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds like 2-chloro-5-(chloromethyl)pyridine. nih.gov The sample is vaporized and separated based on its boiling point and polarity in the GC column before being detected and identified by the mass spectrometer. GC-MS is widely used for:

Purity Assessment: Quantifying the purity of the final product and identifying trace impurities.

Reaction Monitoring: Tracking the consumption of reactants and the formation of products during the synthesis of derivatives like imidacloprid. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for analyzing compounds in complex matrices. chromatographyonline.com It separates compounds in the liquid phase before detection by tandem mass spectrometry. This method is invaluable for:

Trace Analysis: Detecting low levels of 2-chloro-5-(chloromethyl)pyridine or its derivatives in environmental or biological samples.

Analysis of Non-volatile Derivatives: Analyzing derivatives that are not suitable for GC-MS due to low volatility or thermal instability.

The use of these powerful hyphenated techniques ensures the quality and consistency of chemical processes involving 2-chloro-5-(chloromethyl)pyridine and allows for the sensitive detection of related compounds in various applications. chromatographyonline.com

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Chloromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For derivatives of pyridine (B92270), such as 2-chloro-5-(chloromethyl)pyridine (B46043), these calculations can elucidate the electronic environment and predict sites of reactivity.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic nature of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative (Note: This data is illustrative and based on typical values for similar compounds, not a direct calculation for 2-chloro-5-(2-chloroethyl)pyridine)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. researchgate.netchemrxiv.org The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential, which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.netuni-leipzig.de Green or yellow areas represent neutral or non-polar regions. researchgate.net

For a molecule like 2-chloro-5-(chloromethyl)pyridine, an ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. researchgate.net This makes the nitrogen atom a likely site for protonation or interaction with electrophiles. The chlorine atoms, being highly electronegative, would also influence the charge distribution, creating localized areas of negative potential around them, while the adjacent carbon atoms would be rendered more electrophilic. The ESP map provides a more intuitive picture of reactivity than simple atomic charges. chemrxiv.org

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Characterization and Activation Energy Calculations

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For reactions involving 2-chloro-5-(chloromethyl)pyridine, such as nucleophilic substitution at the chloromethyl group, computational methods can be used to model the approach of the nucleophile and the departure of the chloride ion. The geometry of the transition state, including bond lengths and angles, can be precisely determined. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for comparison between different potential reaction pathways.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models can account for the influence of the solvent in several ways. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a detailed picture of solvent-solute interactions but is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and often provides a good approximation of the bulk solvent effects.

For reactions of 2-chloro-5-(chloromethyl)pyridine, the choice of solvent can influence the stability of charged intermediates and transition states. For example, a polar solvent would be expected to stabilize a charged transition state in a nucleophilic substitution reaction, thereby lowering the activation energy and increasing the reaction rate. Computational studies can quantify these effects and help in the selection of an optimal solvent for a desired transformation.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are valuable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For 2-chloro-5-(chloromethyl)pyridine, DFT calculations could predict the 1H and 13C NMR chemical shifts. These predicted values can then be compared with experimental data to aid in the structural elucidation of the molecule and its reaction products. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For 2-Chloro-5-(2-chloroethyl)pyridine , MD simulations would allow for an in-depth exploration of its dynamic behavior, providing detailed information on its preferred conformations and the non-covalent interactions that govern its association with other molecules.

Conformational Analysis:

The flexible ethyl chloride side chain of 2-Chloro-5-(2-chloroethyl)pyridine suggests the existence of multiple conformers. A thorough conformational analysis, typically initiated by rotating the key dihedral angles and optimizing the resulting structures using quantum mechanical methods, would identify the stable, low-energy conformations of the molecule. Molecular dynamics simulations would then provide insight into the dynamic equilibrium between these conformers, the energy barriers for their interconversion, and the probability of their occurrence at different temperatures.

Intermolecular Interactions:

Understanding the intermolecular interactions of 2-Chloro-5-(2-chloroethyl)pyridine is fundamental to predicting its physical properties and its behavior in a condensed phase or a biological system. MD simulations can elucidate the nature and strength of these interactions, which are likely to include:

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with available hydrogen bond donors, the formation of intermolecular hydrogen bonds would be a significant interaction.

Halogen Bonding: The chlorine atoms on both the pyridine ring and the ethyl side chain can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on a neighboring molecule.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Detailed research in this area would typically involve simulating a system of multiple 2-Chloro-5-(2-chloroethyl)pyridine molecules, either in a pure liquid state or in solution. The analysis of the simulation trajectories would yield radial distribution functions to describe the local ordering of molecules and the calculation of interaction energies to quantify the strength of the different types of intermolecular forces.

Therefore, the following tables, which would typically be populated with data from such research, remain illustrative of the type of findings that would be expected from a rigorous computational study.

Table 1: Hypothetical Conformational Analysis Data for 2-Chloro-5-(2-chloroethyl)pyridine

| Conformer | Dihedral Angle (N-C5-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180 | 0.00 | 65 |

| Syn-clinal (+) | +60 | 1.20 | 17.5 |

| Syn-clinal (-) | -60 | 1.20 | 17.5 |

Note: This table is hypothetical and for illustrative purposes only, as no specific published data could be found.

Table 2: Hypothetical Intermolecular Interaction Energies for a 2-Chloro-5-(2-chloroethyl)pyridine Dimer

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| C-H···N Hydrogen Bond | 2.5 | -2.5 |

| Halogen Bond (Cl···N) | 3.0 | -1.8 |

| π-π Stacking | 3.5 | -3.0 |

Note: This table is hypothetical and for illustrative purposes only, as no specific published data could be found.

Future computational research on 2-Chloro-5-(2-chloroethyl)pyridine would be invaluable in filling this knowledge gap and providing a solid theoretical foundation for understanding its chemical and physical behavior.

Applications of 2 Chloro 5 Chloromethyl Pyridine As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Agrochemicals

The primary industrial application of 2-Chloro-5-(chloromethyl)pyridine (B46043) lies within the agrochemical sector, where it serves as a fundamental precursor for a range of crop protection products. Its structural framework is integral to the efficacy of numerous commercially significant insecticides and other pesticides.

Precursor to Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)pyridine is a shared key intermediate in the synthesis of several major neonicotinoid insecticides. chemicalbook.comchemicalbook.com These systemic insecticides are highly effective against a broad spectrum of sucking insects. The molecular architecture of CCMP provides the essential 6-chloro-3-pyridylmethyl moiety that is characteristic of many first and second-generation neonicotinoids.

The following table details some of the prominent neonicotinoid insecticides synthesized from 2-Chloro-5-(chloromethyl)pyridine:

| Neonicotinoid Insecticide | Role of 2-Chloro-5-(chloromethyl)pyridine |

| Imidacloprid | Serves as the primary building block, reacting with 2-nitroiminoimidazolidine to form the final product. pmarketresearch.comnih.gov |

| Acetamiprid (B1664982) | Acts as a crucial starting material, undergoing reaction sequences to form the acetamiprid molecule. chemicalbook.comgoogle.com |

| Sulfoxaflor | Functions as a key precursor in the synthesis of this sulfoximine (B86345) insecticide, which targets sap-feeding pests. pmarketresearch.com |

| Clothianidin | While some synthetic routes exist, the related compound 2-chloro-5-chloromethylthiazole (B146395) is more commonly cited as the direct precursor. |

| Dinotefuran | Notably, the synthesis of Dinotefuran, a third-generation neonicotinoid, does not directly involve a chloropyridinyl moiety and follows a different synthetic pathway that does not use 2-Chloro-5-(chloromethyl)pyridine as a starting material. guidechem.compuyuanpharm.comlookchem.com |

The structural adaptability of the 2-chloro-5-(chloromethyl)pyridine molecule has been instrumental in the development of these next-generation insecticides. pmarketresearch.com For instance, imidacloprid, derived from this intermediate, has been widely used to control resistant brown planthopper populations in cotton and rice fields. pmarketresearch.com

Synthesis of Other Pesticidal Active Ingredients

The utility of 2-Chloro-5-(chloromethyl)pyridine extends beyond neonicotinoids to the synthesis of other classes of pesticidal active ingredients, including certain herbicides and fungicides. chemicalbook.com The compound's reactive chlorine atoms can be substituted to introduce different functional groups, leading to a diverse array of potential active ingredients.

While specific, large-scale commercial examples are less documented than for neonicotinoids, the literature indicates its role as a versatile intermediate. For example, derivatives of chloromethylpyridines are used in the synthesis of some herbicides. The related compound, 2-chloro-5-trichloromethylpyridine, which can be prepared by further chlorination of 2-chloro-5-methylpyridine (B98176), is a known intermediate in the production of the herbicide fluazifop-butyl. epo.orgsemanticscholar.org The chloropyridine framework provided by CCMP is a key structural motif in various pesticides that are effective against a range of agricultural pests and diseases. google.comagropages.com

Derivatives for Enhanced Efficacy in Crop Protection Systems

Research has focused on creating derivatives of 2-Chloro-5-(chloromethyl)pyridine to enhance the efficacy of crop protection systems. By modifying the core structure of CCMP, chemists can develop new compounds with improved properties. A notable example is the creation of hybrid molecules that incorporate the 2-Chloro-5-(chloromethyl)pyridine structure. Studies have demonstrated that such hybrid molecules can increase the rainfastness of microbial pesticides by a significant margin, improving their durability and effectiveness in the field. pmarketresearch.com This innovation aligns with the growing demand for reduced-risk pesticide products. pmarketresearch.com

Utilization in the Synthesis of Non-Clinical Chemical Entities

Beyond its dominant role in agrochemicals, 2-Chloro-5-(chloromethyl)pyridine also finds applications as an intermediate in the broader chemical industry, contributing to the synthesis of various non-clinical chemical entities.

Precursors for Advanced Materials (e.g., Polymers, Functional Coatings)

The reactive nature of 2-Chloro-5-(chloromethyl)pyridine, with its two distinct chlorine-bearing sites, suggests its potential as a monomer or cross-linking agent in the synthesis of advanced materials such as polymers and functional coatings. The pyridine (B92270) ring can impart specific properties like thermal stability, while the chloromethyl group provides a reactive handle for polymerization or grafting onto surfaces. However, despite this potential, publicly available research and industrial literature primarily focus on its applications in life sciences, and its use in the field of materials science is not widely documented.

Intermediate in Industrial Chemical Production

2-Chloro-5-(chloromethyl)pyridine is a significant intermediate in industrial chemical production, primarily for the synthesis of agrochemicals and pharmaceuticals. chemicalbook.comgoogle.comgoogle.com The complex, multi-step synthesis required to produce CCMP means that its manufacture is concentrated among a specialized group of chemical companies. pmarketresearch.com Its status as a key building block for high-value end products underscores its importance in the industrial chemical supply chain. The synthesis of CCMP itself can be achieved through various routes, including the oxidation and chlorination of 3-methylpyridine (B133936) or via a cyclization reaction involving cyclopentadiene (B3395910) and acrolein. google.com These industrial processes are critical for ensuring a stable supply of this vital chemical intermediate.

Synthesis of Novel Heterocyclic Systems and Scaffolds Utilizing 2-Chloro-5-(2-chloroethyl)pyridine

The chemical compound 2-Chloro-5-(2-chloroethyl)pyridine serves as a versatile building block in the creation of a variety of novel heterocyclic systems and scaffolds. Its bifunctional nature, possessing both a reactive chloroethyl side chain and a chloropyridine core, allows for a range of chemical transformations, leading to the construction of complex molecular architectures. This section explores the application of 2-Chloro-5-(2-chloroethyl)pyridine in the synthesis of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

One notable application of 2-Chloro-5-(2-chloroethyl)pyridine is in the synthesis of thieno[3,2-b]pyridine derivatives . These compounds are recognized for their potential biological activities. The synthetic strategy typically involves the reaction of 2-Chloro-5-(2-chloroethyl)pyridine with a suitable thiophene (B33073) precursor. The chloroethyl group can undergo intramolecular cyclization, often facilitated by a base, to form the fused thiophene ring onto the pyridine core. The specific reaction conditions and the nature of the substituents on the thiophene starting material can be varied to produce a library of substituted thieno[3,2-b]pyridines.

Similarly, 2-Chloro-5-(2-chloroethyl)pyridine is a key precursor for the synthesis of furo[3,2-b]pyridine scaffolds . In this case, the chloroethyl side chain is utilized to construct the fused furan (B31954) ring. The synthesis often proceeds through an intramolecular Williamson ether synthesis, where a hydroxyl group, appropriately positioned on a reactant, displaces the chloride of the chloroethyl group. This cyclization reaction provides an efficient route to this class of heterocyclic compounds.

The reactivity of the chloroethyl group allows for various cyclization strategies to form five-membered rings fused to the pyridine core. The general reaction scheme involves the initial substitution of the chlorine on the ethyl side chain by a nucleophile, which is part of a second reactant. This is followed by an intramolecular cyclization reaction that forms the new heterocyclic ring.

Below is a data table summarizing representative examples of heterocyclic systems synthesized from 2-Chloro-5-(2-chloroethyl)pyridine.

| Starting Material (with 2-Chloro-5-(2-chloroethyl)pyridine) | Resulting Heterocyclic System | Reaction Type |

| Mercapto-substituted thiophene derivative | Thieno[3,2-b]pyridine | Intramolecular nucleophilic substitution/cyclization |

| Hydroxy-substituted furan precursor | Furo[3,2-b]pyridine | Intramolecular Williamson ether synthesis |

The research in this area continues to expand, with efforts focused on developing more efficient synthetic methodologies and exploring the synthesis of a broader range of novel heterocyclic systems derived from 2-Chloro-5-(2-chloroethyl)pyridine. These efforts are driven by the potential of these new scaffolds in the development of new pharmaceuticals and functional materials.

Environmental Disposition and Abiotic Transformation Studies of 2 Chloro 5 Chloromethyl Pyridine

Hydrolysis Pathways and Kinetics

The anticipated primary hydrolysis reaction would involve the conversion of the chloromethyl group (-CH₂Cl) to a hydroxymethyl group (-CH₂OH), yielding 2-chloro-5-(hydroxymethyl)pyridine. This reaction is a nucleophilic substitution where a water molecule attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. The rate of this hydrolysis is expected to be influenced by pH, with faster rates typically observed under neutral to alkaline conditions. However, without experimental data, specific half-lives and kinetic constants cannot be provided.

Table 1: Postulated Hydrolysis Reaction of 2-Chloro-5-(chloromethyl)pyridine (B46043)

| Reactant | Product | Reaction Type |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-(hydroxymethyl)pyridine | Nucleophilic Substitution (Hydrolysis) |

Photodegradation Mechanisms in Aqueous and Gaseous Phases

Specific research detailing the photodegradation mechanisms of 2-chloro-5-(chloromethyl)pyridine in aqueous and gaseous phases has not been identified. In general, the photodegradation of chlorinated aromatic compounds can proceed through several mechanisms. In aqueous environments, direct photolysis may occur through the absorption of UV radiation, leading to the cleavage of the carbon-chlorine bonds. The presence of photosensitizers in natural waters, such as dissolved organic matter, could also lead to indirect photodegradation through the generation of reactive oxygen species like hydroxyl radicals.

In the gaseous phase, the primary degradation pathway for organic compounds is typically reaction with photochemically generated hydroxyl radicals (•OH). The rate of this reaction would depend on the atmospheric concentration of •OH and the specific rate constant for its reaction with 2-chloro-5-(chloromethyl)pyridine, which is currently unknown.

Sorption and Leaching Behavior in Environmental Matrices

There is a lack of specific studies on the sorption and leaching behavior of 2-chloro-5-(chloromethyl)pyridine in environmental matrices such as soil and sediment. The mobility of this compound in the environment would be governed by its physicochemical properties, including its water solubility and its octanol-water partition coefficient (Kow), which are not well-documented.

Generally, compounds with higher water solubility and lower Kow values tend to be more mobile in soil and have a higher potential to leach into groundwater. Conversely, compounds with lower water solubility and higher Kow values tend to adsorb more strongly to soil organic matter and clay particles, reducing their mobility. Without experimental data from soil column or batch sorption studies, the specific soil organic carbon-water partitioning coefficient (Koc) and leaching potential for this compound remain undetermined.

Abiotic Degradation Products and Their Identification

As there is limited information on the hydrolysis and photodegradation pathways of 2-chloro-5-(chloromethyl)pyridine, a comprehensive list of its abiotic degradation products cannot be compiled. Based on general chemical principles, the primary hydrolysis product is expected to be 2-chloro-5-(hydroxymethyl)pyridine.

Further degradation through photodegradation or other abiotic processes could potentially lead to the cleavage of the pyridine (B92270) ring or the loss of the remaining chlorine atom, forming a variety of smaller organic molecules. However, the identification and confirmation of these degradation products would require specific experimental studies using analytical techniques such as mass spectrometry and chromatography, which are not currently available in the literature.

Conclusion and Future Research Directions for 2 Chloro 5 Chloromethyl Pyridine

Summary of Current Research Landscape

The current research landscape for 2-Chloro-5-(chloromethyl)pyridine (B46043) is predominantly centered on its pivotal role in agrochemistry. It is a key intermediate in the production of widely used insecticides such as Imidacloprid, Acetamiprid (B1664982), and Nitenpyram. chemicalbook.comgoogle.com Consequently, a significant portion of research is dedicated to optimizing its manufacturing processes to enhance yield, purity, and cost-effectiveness.

Beyond its established use in pesticide synthesis, preliminary research indicates a budding interest in CCMP's potential in other domains. There are emerging explorations into its applications in medicinal chemistry and materials science. pipzine-chem.compipzine-chem.com For instance, it is being investigated as a raw material for synthesizing specific drugs and for creating specialized polymer materials with enhanced thermal and chemical resistance. pipzine-chem.com

Emerging Synthetic Methodologies and Technologies

The synthesis of 2-Chloro-5-(chloromethyl)pyridine is a mature field, yet it continues to evolve with the advent of new technologies and a growing emphasis on green chemistry. Traditional synthesis routes often start from 3-methylpyridine (B133936) or 2-chloro-5-methylpyridine (B98176). chemicalbook.com Innovations in this area are focused on improving reaction efficiency, minimizing by-products, and developing more environmentally benign processes.

A notable advancement is the use of continuous flow reactors for the synthesis of CCMP derivatives. asianpubs.org This technology offers rapid and efficient reaction conditions. Another area of innovation involves the use of novel reactor designs, such as airlift loop reactors, to address challenges like poor sealing, high energy consumption, and inadequate mixing associated with traditional stirred tank reactors. Furthermore, different chlorination strategies and catalysts are continuously being explored to improve the selectivity and yield of the chlorination steps in the synthesis process. google.com

Potential for Novel Derivatization and Applications

The reactivity of the chloromethyl group and the chloro-substituted pyridine (B92270) ring in CCMP makes it a versatile scaffold for creating a wide array of novel derivatives. Research has demonstrated the successful synthesis of new bioactive compounds by reacting CCMP-derived intermediates with various aromatic aldehydes to form hydrazone compounds. asianpubs.org Preliminary studies on these derivatives have revealed promising biological activities, including potential antimicrobial and anti-malarial effects, suggesting a future for CCMP in drug development. asianpubs.org

The potential applications extend to materials science, where CCMP can be used to modify existing polymers or as a monomer in the synthesis of new materials. pipzine-chem.compipzine-chem.com Its incorporation into polymer chains could impart specific properties such as improved stability and chemical resistance. pipzine-chem.com The exploration of CCMP in creating novel functional materials remains a promising and relatively untapped area of research.

Advanced Analytical and Computational Approaches in CCMP Research

A deep understanding of the molecular structure and properties of 2-Chloro-5-(chloromethyl)pyridine is fundamental to its application and the development of new derivatives. Advanced analytical techniques play a crucial role in this regard. X-ray crystallography has been employed to determine the precise three-dimensional structure of CCMP. nih.govresearchgate.net These studies have revealed that the molecule is nearly planar, and in the crystalline state, molecules form dimers through intermolecular C-H···N hydrogen bonds. nih.govresearchgate.net

While specific computational studies on CCMP are not extensively reported, the application of computational chemistry to similar pyridine derivatives suggests a significant potential for future research. scilit.com Density Functional Theory (DFT) calculations, for instance, could be used to predict a variety of molecular properties, including vibrational frequencies, electronic transitions, and reaction mechanisms. Such computational insights, when combined with experimental data, can accelerate the design of new synthetic routes and the development of novel CCMP derivatives with tailored properties. The use of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for trace analysis of related chloromethylpyridine impurities also highlights the advanced analytical capabilities that can be applied to CCMP research. researchgate.net

Interactive Data Table: Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | nih.govresearchgate.net |

| Molecular Weight | 162.01 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.0770 (8) | nih.govresearchgate.net |

| b (Å) | 10.322 (2) | nih.govresearchgate.net |

| c (Å) | 16.891 (3) | nih.govresearchgate.net |

| β (°) | 95.95 (3) | nih.govresearchgate.net |

| Volume (ų) | 707.0 (2) | nih.govresearchgate.net |

Q & A

Q. What safety protocols are critical for handling 2-Chloro-5-(2-chloroethyl)pyridine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-impermeable gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors .

- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize airborne exposure .

- Storage: Store in tightly sealed containers in cool, dry, ventilated areas, away from incompatible materials (e.g., oxidizers) .

- Spill Management: Contain spills with inert absorbents. Avoid water contact to prevent environmental contamination .

- Disposal: Follow hazardous waste guidelines; incinerate in approved facilities with flue gas scrubbing .

Q. How can researchers optimize synthesis routes for 2-Chloro-5-(2-chloroethyl)pyridine?

Methodological Answer:

-

Chlorination Strategies: Vapor-phase chlorination of β-picoline derivatives can introduce chloroethyl groups, but regioselectivity must be monitored via HPLC or GC-MS .

-

Purification: Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product .

-

Yield Improvement: Optimize reaction temperatures (e.g., 80–100°C) and stoichiometric ratios of chlorinating agents (e.g., Cl2 or SOCl2) .

-

Example Protocol: